molecular formula C15H25N5O2S B2827839 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine CAS No. 1211204-68-0

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Cat. No. B2827839
CAS RN: 1211204-68-0
M. Wt: 339.46
InChI Key: ZURRTVRXRGSMKH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the ethylsulfonyl group. The pyrimidine, piperazine, and piperidine rings would likely contribute to the rigidity of the molecule, while the ethylsulfonyl group could potentially introduce some flexibility .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring might undergo reactions at the nitrogen atoms, while the piperazine and piperidine rings could potentially participate in reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen. The ethylsulfonyl group could potentially undergo a variety of reactions, including elimination, substitution, or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could potentially result in the formation of hydrogen bonds, which could influence the compound’s solubility and boiling/melting points. The ethylsulfonyl group could potentially influence the compound’s acidity or basicity .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

A notable application of compounds structurally related to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is in cancer research. The synthesis of derivatives of this compound, particularly 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, has shown promising antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).

Applications in Synthesis of Other Compounds

In the field of synthetic chemistry, derivatives of this compound have been used in the condensation of 2-aminofluorene with α, ω-dibromoalkanes, leading to the formation of several N, N′-(2-fluorenyl) derivatives (Barak, 1968).

Crystal Engineering and Drug Design

In crystal engineering and drug design, similar compounds have been explored. For instance, supramolecular complexes involving sulfadiazine and pyridines have been synthesized, displaying interesting hydrogen-bond motifs crucial for drug design (Elacqua et al., 2013).

Antimicrobial Properties

Compounds within this chemical family have shown significant antimicrobial properties. For example, pyrido(2,3-d)pyrimidine derivatives exhibited antibacterial activity, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).

Other Therapeutic Applications

Additionally, derivatives of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine have been explored for various therapeutic applications, including as P2Y12 antagonists for inhibiting platelet aggregation, indicating potential use in cardiovascular diseases (Parlow et al., 2009).

Future Directions

The study of this compound could potentially provide valuable insights into the properties and potential applications of molecules containing pyrimidine, piperazine, piperidine, and ethylsulfonyl groups. Future research could focus on exploring the compound’s reactivity, biological activity, and physical properties .

properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-10-8-19(9-11-20)15-12-14(16-13-17-15)18-6-4-3-5-7-18/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURRTVRXRGSMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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